molecular formula C8H13NO2 B1331109 Ethyl 2-cyanopentanoate CAS No. 6967-47-1

Ethyl 2-cyanopentanoate

Cat. No. B1331109
CAS RN: 6967-47-1
M. Wt: 155.19 g/mol
InChI Key: MLVRCZPSHCVRHN-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular structure of Ethyl 2-cyanopentanoate consists of 24 atoms: 13 Hydrogen atoms, 8 Carbon atoms, 1 Nitrogen atom, and 2 Oxygen atoms . The compound contains 1 ester (aliphatic) and 1 nitrile (aliphatic) .


Physical And Chemical Properties Analysis

Ethyl 2-cyanopentanoate is a liquid at room temperature . It has a density of 0.983g/cm^3, a boiling point of 210.5°C at 760 mmHg, a flash point of 88°C, and a vapor pressure of 0.192mmHg at 25°C .

Scientific Research Applications

Synthesis of Coumarin-3-carboxylate Ester

  • Specific Scientific Field : Synthetic Organic Chemistry
  • Summary of the Application : Ethyl cyanoacetate is used in the synthesis of coumarin-3-carboxylate ester, a type of coumarin derivative . Coumarin derivatives have gained significant attention due to their versatile applications in areas including food additives, cosmetics, optical devices, dyes, and drug candidates .
  • Methods of Application or Experimental Procedures : The condensation of ethyl cyanoacetate and salicylaldehyde affords either coumarin-3-carboxylate ester or 3-cyancoumarin as the final product . This condensation is accomplished through a cascade process, including the Knoevenagel procedure followed by selective cyclization of the phenolic hydroxyl group to the cyano or ester carbonyl group within the intermediate . An efficient and facile approach was developed for the preparation of coumarin-3-carboxylate ester as a major product from the reaction of ethyl cyanoacetate with salicylaldehyde .
  • Results or Outcomes : The product distribution correlates well with the acid–base properties of the catalyst and the ability of the catalyst for forming complex by hydrogen bonds . Low-transition-temperature mixture (LTTM) formed from L- proline and oxalic acid was proved as an inexpensive, easily available, and efficient promoter which not only affords the products in high yields but also avoids the use of hazardous solvent and tedious isolation procedures .

Safety And Hazards

Ethyl 2-cyanopentanoate is associated with several hazards. It has been classified with the GHS07 pictogram and carries the signal word "Warning" . The compound may cause skin irritation, serious eye irritation, and respiratory irritation . Precautionary measures include avoiding release to the environment, wearing protective equipment, and handling the compound only in well-ventilated areas or outdoors .

properties

IUPAC Name

ethyl 2-cyanopentanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13NO2/c1-3-5-7(6-9)8(10)11-4-2/h7H,3-5H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MLVRCZPSHCVRHN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(C#N)C(=O)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H13NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70290370
Record name ethyl 2-cyanopentanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70290370
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

155.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 2-cyanopentanoate

CAS RN

6967-47-1
Record name NSC68329
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=68329
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name ethyl 2-cyanopentanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70290370
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
8
Citations
M Wada, O Mitsunobu - Tetrahedron letters, 1972 - Elsevier
… When ethyl cyanoacetate (pKa> 9) and n-propanol were allowed to react with equimolar amounte 6f 1 and 2 in tetrahydrofurane (TRF) at room temperature, ethyl 2-cyanopentanoate …
Number of citations: 109 www.sciencedirect.com
LD Arnold, HI Assil, JC Vederas - Journal of the American …, 1989 - ACS Publications
… and the resulting residue was purified by flash chromatography (EtOAc/hexane, 3/2) to give ethyl 2-cyanopentanoate (10) as an oil (18 mg, 42%):21 IR (CHC13 cast) 2978, 2939, 2878, …
Number of citations: 108 pubs.acs.org
YJ Wu, J Guernon, A McClure, G Luo… - Bioorganic & Medicinal …, 2017 - Elsevier
Since zwitterionic benzenesulfonamide Na v 1.7 inhibitors suffer from poor membrane permeability, we sought to eliminate this characteristic by replacing the basic moiety with non-…
Number of citations: 19 www.sciencedirect.com
ITD Hogan - 1985 - search.proquest.com
The work outlined in this thesis is concerned with the use of chemical agents in the prevention and cure of cancer. Under this generally broad brief, we examined three topics of …
Number of citations: 2 search.proquest.com
O Mitsunobu - Synthesis, 1981 - thieme-connect.com
… On the other hand, when the reaction was carried out by the procedure B, ethyl 2-cyanopentanoate was isolated in a 29% yield along with 34% each of ethyl 2-cyano-2-n-…
Number of citations: 792 www.thieme-connect.com
RLN Harris, JL Huppatz - Angewandte Chemie International …, 1977 - Wiley Online Library
Dichloropyrimidines (3) and suitably substituted chloropyrimidinones (4) can be obtained from the amides (1) and (2) in the presence of POCl 3. The yields are highest for R 3= aryl. …
Number of citations: 4 onlinelibrary.wiley.com
W Kosbahn, H Schäfer - Angewandte Chemie International …, 1977 - Wiley Online Library
Analogously to pairs such as benzene/tropylium or thiophene/thiopyrylium, formal ring expansion of the well documented and extremely stable heterocycle 2, 1, 3-benzothiadiazole (“…
Number of citations: 5 onlinelibrary.wiley.com
N Wiberg, G Fischer… - … International Edition in …, 1977 - Wiley Online Library
Analogously to pairs such as benzene/tropylium or thiophene/thiopyrylium, formal ring expansion of the well documented and extremely stable heterocycle 2, 1, 3-benzothiadiazole (“…
Number of citations: 34 onlinelibrary.wiley.com

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